(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
Description
The compound (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide features a benzo[d]thiazole core substituted with an acetamido group at position 6 and a methyl group at position 2. The benzamide moiety is further modified at the para position with a sulfonyl-linked 3,4-dihydroquinoline group. While direct data on its melting point or solubility are unavailable, analogs suggest high thermal stability (e.g., related benzothiazole derivatives exhibit melting points >250°C) .
Properties
IUPAC Name |
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S2/c1-17(31)27-20-11-14-23-24(16-20)35-26(29(23)2)28-25(32)19-9-12-21(13-10-19)36(33,34)30-15-5-7-18-6-3-4-8-22(18)30/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWHKQMCJREYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a novel synthetic derivative in the benzothiazole family, which has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C23H24N4O3S
- Molecular Weight: 440.53 g/mol
The compound features a benzothiazole core linked to a sulfonamide and an acetamido group, which may contribute to its biological activity.
1. Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. In studies evaluating similar compounds, it was found that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds synthesized from benzothiazole frameworks showed promising results against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 100 |
| 2 | S. aureus | 75 |
| 3 | Pseudomonas aeruginosa | 150 |
2. Anticancer Activity
Recent studies have indicated that benzothiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values in the low micromolar range against cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism of action is often attributed to the disruption of microtubule dynamics, leading to apoptosis in cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 1.35 |
| A549 | 0.13 |
| HT-29 | 0.008 |
3. Mechanistic Insights
The biological activity of benzothiazole derivatives is often linked to their ability to interact with cellular targets such as enzymes involved in metabolic pathways or proteins associated with cell proliferation and apoptosis. For instance, some studies suggest that these compounds may inhibit tubulin polymerization, thereby affecting cell cycle progression and inducing apoptosis .
Case Study 1: Antimicrobial Evaluation
In a study conducted on a series of benzothiazole derivatives, it was observed that specific modifications to the thiazole ring enhanced antibacterial potency significantly. The compound under investigation demonstrated superior activity compared to standard antibiotics when tested against resistant strains of bacteria .
Case Study 2: Anticancer Screening
Another study focused on the anticancer potential of benzothiazole derivatives revealed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .
Scientific Research Applications
Molecular Structure and Characteristics
The compound is characterized by a benzothiazole core linked to an acetamido group and a sulfonamide moiety. The presence of these functional groups is crucial for its biological activity, influencing properties such as solubility, polarity, and interaction with biological targets.
Key Structural Features:
- Benzothiazole Ring : Known for its role in various biological activities.
- Acetamido Group : Imparts specific chemical reactivity and enhances solubility.
- Sulfonamide Group : Often associated with antimicrobial and anticancer properties.
Biological Applications
Research indicates that compounds related to benzothiazoles demonstrate significant biological activities including antimicrobial, anticancer, and anticonvulsant effects. The specific compound has potential implications in several areas:
Antimicrobial Activity
Benzothiazole derivatives have been reported to exhibit antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacterial strains. For instance, recent research highlights the synthesis of benzothiazole-based anti-tubercular compounds, indicating the potential for similar applications in treating infections caused by resistant strains .
Anticancer Properties
Compounds containing the benzothiazole structure have been investigated for their anticancer effects. They are believed to interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth. The sulfonamide component may enhance this activity by improving the compound's interaction with cellular targets .
Anticonvulsant Effects
Some studies suggest that derivatives of 3,4-dihydroquinolinone exhibit anticonvulsant properties. Given that this compound contains a dihydroquinoline moiety, it may possess similar pharmacological effects .
Synthesis and Chemical Properties
The synthesis of (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide typically involves multi-step organic reactions that may include condensation and cyclization processes. The synthesis pathways often leverage readily available starting materials and established reaction conditions to achieve high yields of the target compound .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related benzothiazole derivatives. For example:
- A study highlighted the synthesis of benzothiazole-based compounds with demonstrated efficacy against Mycobacterium tuberculosis, showcasing their potential as new therapeutic agents .
- Another investigation explored the antimicrobial activity of various benzothiazole derivatives against both gram-positive and gram-negative bacteria, establishing a foundation for further development in this area .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonyl group facilitates nucleophilic displacement reactions under basic conditions. For example, the sulfamoyl oxygen can act as a leaving group when reacting with primary or secondary amines:
| Reaction Conditions | Reagents | Product | Reference |
|---|---|---|---|
| DMF, 80°C, 12 hrs | Piperidine | 4-(piperidin-1-ylsulfonyl)benzamide derivative | |
| EtOH, reflux, 8 hrs | Hydrazine hydrate | Hydrazine-substituted sulfonamide adduct |
This reactivity is consistent with sulfonamide chemistry observed in structurally related pyrazole and quinazolinone derivatives . The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the adjacent carbon, enabling nucleophilic attack.
Hydrolysis of the Acetamido Group
The 6-acetamido substituent on the benzo[d]thiazole ring undergoes hydrolysis under acidic or basic conditions:
| Reaction Conditions | Reagents | Product | Reference |
|---|---|---|---|
| 6M HCl, reflux, 4 hrs | H₂O | 6-amino-3-methylbenzo[d]thiazol-2(3H)-ylidene intermediate | |
| 10% NaOH, 70°C, 3 hrs | Methanol | Carboxylic acid derivative (via deacetylation) |
The acetamido group’s hydrolysis is critical for generating bioactive metabolites, as seen in thiazole-based pharmaceuticals.
Electrophilic Aromatic Substitution on the Thiazole Ring
The benzo[d]thiazole core participates in electrophilic substitutions, primarily at the 5-position due to the directing effects of the acetamido and imine groups:
| Reaction Conditions | Reagents | Product | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C, 1 hr | Acetic anhydride | 5-nitro-substituted derivative | |
| Br₂, CHCl₃, rt, 2 hrs | – | 5-bromo-substituted analog |
The electron-rich thiazole ring’s reactivity aligns with studies on substituted benzothiazoles.
Redox Reactions Involving the 3,4-Dihydroquinoline Moiety
The 3,4-dihydroquinoline component undergoes oxidation to form fully aromatic quinoline derivatives:
| Reaction Conditions | Reagents | Product | Reference |
|---|---|---|---|
| KMnO₄, H₂O, 90°C, 6 hrs | – | Quinoline-sulfonylbenzamide derivative | |
| DDQ, CH₂Cl₂, rt, 12 hrs | – | Dehydrogenated quinoline product |
Oxidation restores aromaticity, altering electronic properties and biological activity .
Condensation Reactions at the Imine Site
The exocyclic imine (C=N) in the thiazol-2(3H)-ylidene group participates in condensation with carbonyl compounds:
| Reaction Conditions | Reagents | Product | Reference |
|---|---|---|---|
| EtOH, reflux, 5 hrs | Benzaldehyde | Schiff base adduct | |
| Acetic acid, rt, 24 hrs | 2-hydroxy-1-naphthaldehyde | Fluorescent naphthylidene conjugate |
This reactivity mirrors chalcone and hydrazone formation pathways .
Complexation with Metal Ions
The thiazole nitrogen and imine group act as chelating sites for transition metals:
| Metal Ion | Reaction Conditions | Complex Structure | Application Reference |
|---|---|---|---|
| Cu(II) | MeOH, rt, 2 hrs | Octahedral Cu complex | Antimicrobial studies |
| Fe(III) | DMF, 60°C, 4 hrs | Tetragonal Fe complex | Catalytic oxidation |
Metal complexes of this compound show enhanced stability and bioactivity compared to the parent molecule .
Photochemical Isomerization
The E-configuration of the imine group isomerizes under UV light:
| Conditions | Product | Isomer Ratio (E:Z) | Reference |
|---|---|---|---|
| UV (365 nm), CH₃CN, 6 hrs | Z-isomer | 35:65 | |
| Visible light, rt, 24 hrs | E-isomer (recovery) | 85:15 |
This reversible isomerization impacts solubility and receptor binding in pharmacological contexts.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles under specific conditions:
| Reaction Conditions | Reagents | Product | Reference |
|---|---|---|---|
| PPA, 120°C, 3 hrs | – | Thiazolo[3,2-a]quinoline derivative | |
| POCl₃, DMF, 80°C, 5 hrs | – | Sulfonamide-linked bicyclic compound |
Cyclization enhances structural rigidity, a strategy employed in kinase inhibitor design .
Comparison with Similar Compounds
Structural Analog: Quinazolinone Sulfonamides
A series of quinazolinone derivatives (e.g., compounds 5–10 in ) share sulfonamide/sulfamoyl groups but differ in core structure. Key comparisons include:
However, the quinazolinone core may offer stronger π-π stacking interactions due to its planar structure .
Structural Analog: Triazole-Thione Derivatives
- Hydrogen Bonding Networks: The target compound’s sulfonyl group can act as both donor (via NH) and acceptor (via SO2), similar to the triazole-thione’s S and N atoms. This may facilitate crystal packing or protein binding .
- Lipophilicity: The dihydroquinoline group in the target compound increases logP compared to the chlorinated triazole-thione, which may affect solubility and bioavailability.
Functional Group Analysis
- Sulfonyl vs. Sulfamoyl: The target’s sulfonyl group (R-SO2-) is electron-withdrawing, whereas sulfamoyl (R-SO2-NH2) in quinazolinones adds a hydrogen bond donor. This difference may alter target receptor interactions (e.g., kinase inhibition vs. carbonic anhydrase binding) .
- Dihydroquinoline vs. Tolyl Groups: The dihydroquinoline’s partial saturation may reduce steric hindrance compared to bulky tolyl/ethylphenyl groups in quinazolinones, enabling better fit in hydrophobic binding pockets.
Research Implications
- Drug Design: The dihydroquinoline sulfonyl group could serve as a novel pharmacophore for CNS-targeted therapies due to its lipophilicity and hydrogen bonding capacity.
- Synthetic Challenges: The multi-step synthesis required for the target compound (compared to simpler quinazolinones) may limit scalability without optimized protocols .
Q & A
Q. What are the critical structural features of this compound that contribute to its biological activity?
The compound’s bioactivity arises from its hybrid structure:
- Thiazole ring : Imparts rigidity and π-stacking interactions with biomolecular targets .
- Acetamido group : Enhances solubility and hydrogen-bonding potential .
- Sulfonyl-linked dihydroquinoline : Modulates electron density and may interact with hydrophobic enzyme pockets .
- Benzamide core : Facilitates binding to proteins via amide-mediated hydrogen bonds . Table 1: Functional Groups and Roles
| Group | Role |
|---|---|
| Thiazole | Structural rigidity, π-π interactions |
| Acetamido | Solubility, H-bonding |
| Sulfonyl-dihydroquinoline | Electron withdrawal, hydrophobic interactions |
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves:
- Step 1 : Condensation of 6-acetamido-3-methylbenzo[d]thiazol-2(3H)-one with 4-sulfonylbenzoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) .
- Step 2 : Sulfonation of 3,4-dihydroquinoline using chlorosulfonic acid, followed by coupling to the benzamide intermediate .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) . Key challenges include controlling stereochemistry (E/Z isomerism) and minimizing sulfonate byproducts .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirms regiochemistry of the thiazole and sulfonyl groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity (>95%) .
- HPLC : Monitors reaction progress and isolates isomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Discrepancies may arise from:
- Assay variability : Use standardized protocols (e.g., CLSI for antimicrobials, NCI-60 panel for cancer cells) .
- Structural analogs : Compare bioactivity of derivatives (e.g., substituting dihydroquinoline with morpholine) to isolate pharmacophores .
- Target profiling : Perform kinase inhibition assays or proteomic studies to identify off-target effects .
Q. What strategies optimize synthetic yield and purity for scale-up?
- Solvent selection : Replace DMF with acetonitrile to reduce side reactions .
- Catalysis : Employ Pd-mediated cross-coupling for efficient benzamide-thiazole linkage .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction endpoints and minimize over-sulfonation .
Q. How does stereochemistry (E vs. Z isomerism) influence bioactivity?
- The E-isomer typically shows higher affinity due to planar alignment of the benzamide and thiazole moieties, enabling better target engagement .
- Validation : Compare isomers via X-ray crystallography or NOESY NMR to correlate configuration with IC50 values .
Q. What computational methods predict this compound’s mechanism of action?
- Molecular docking : Simulate binding to kinases (e.g., EGFR) or DNA topoisomerases using AutoDock Vina .
- MD simulations : Assess stability of compound-enzyme complexes over 100-ns trajectories (AMBER force field) .
- QSAR models : Relate substituent electronegativity to anticancer potency (e.g., Hammett constants) .
Data Contradiction Analysis
Q. Why do some studies report low cytotoxicity despite structural similarity to known anticancer agents?
Potential factors:
- Cell line specificity : Test additional lines (e.g., multidrug-resistant variants) .
- Metabolic stability : Evaluate hepatic microsomal degradation to identify rapid clearance .
- Formulation issues : Use nanoencapsulation (e.g., liposomes) to improve bioavailability .
Methodological Recommendations
- Synthetic reproducibility : Document reaction parameters (pH, inert gas use) to mitigate batch variability .
- Bioassay controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to contextualize activity .
- Data transparency : Share raw spectral data (NMR, HRMS) in supplementary materials for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
